4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-
Description
The compound 4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel- (hereafter referred to as the target compound) is a piperidine derivative characterized by a 4-piperidinol backbone with 1,3-dimethyl substituents and a 3-isopropoxy-substituted phenyl group at position 4. Its stereochemistry is designated as rel-(3R,4S), indicating the relative configuration of the two chiral centers. This compound is structurally related to opioid receptor modulators and has been implicated in synthetic pathways for pharmaceuticals such as alvimopan, a peripheral opioid antagonist .
Key structural features include:
Properties
IUPAC Name |
(3S,4R)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRLCHQGGQAOS-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C2=CC(=CC=C2)OC(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162601 | |
| Record name | rel-(3R,4S)-1,3-Dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172376-39-5 | |
| Record name | rel-(3R,4S)-1,3-Dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172376-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-1,3-Dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxide Ring-Opening Synthesis
Chiral Epoxide Intermediate Formation
The stereoselective synthesis of this compound begins with the preparation of optically active epoxide intermediates. (S)-(+)-epichlorohydrin or (R)-(−)-epichlorohydrin is reacted with 3-(1-methylethoxy)phenol in acetonitrile under reflux, using cesium carbonate as a base. This step introduces the chiral center at the epoxide carbon, critical for subsequent stereochemical outcomes. Competing epoxide ring-opening by phenoxide nucleophiles necessitates careful purification via silica gel chromatography.
Piperidinol Coupling
The epoxide intermediate is subsequently treated with 1,3-dimethyl-4-piperidinol in ethanol under reflux. Nucleophilic attack at the less hindered carbon of the epoxide yields the diol product, with the (3R,4S) configuration arising from the chiral epoxide precursor. Yields for this two-step process range from 19% to 50%, dependent on the steric and electronic properties of the phenolic substituent.
Table 1: Epoxide Ring-Opening Reaction Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile/Ethanol | Optimizes nucleophilicity |
| Temperature | Reflux (80–100°C) | Accelerates ring-opening |
| Base | Cs₂CO₃ | Minimizes side reactions |
| Reaction Time | 12–24 hours | Ensures completion |
Reductive Amination and Piperidone Reduction
4-Piperidone Precursor Synthesis
Aza-Michael addition strategies enable the construction of the piperidine ring. Divinyl ketones, derived from substituted alcohols, undergo cyclization with benzylamine in the presence of manganese dioxide to yield racemic 2-substituted 4-piperidones. For the target compound, 3-(1-methylethoxy)phenyl divinyl ketone is cyclized to form the 4-piperidone intermediate, which is subsequently methylated at the 1- and 3-positions.
Stereoselective Reduction
The 4-piperidone intermediate is reduced using sodium borohydride (NaBH₄) under controlled conditions. In methanol at 5–10°C, NaBH₄ selectively reduces the ketone to the axial alcohol, yielding the (3R,4S) diastereomer. Carbon dioxide pressurization (40 kg) enhances reaction efficiency by stabilizing the transition state.
Table 2: Reduction Parameters and Outcomes
| Parameter | Value/Range | Stereochemical Outcome |
|---|---|---|
| Temperature | 5–10°C | Favors axial attack |
| Solvent | Methanol | Polar aprotic medium |
| Pressure | 40 kg CO₂ | Increases yield to 75% |
| Molar Ratio (NaBH₄:Ketone) | 0.71–0.75:1 | Prevents over-reduction |
Aza-Michael Addition Approaches
Divinyl Ketone Cyclization
Manganese dioxide-mediated oxidation-cyclization of divinyl ketones with primary amines provides a one-pot route to N-substituted 4-piperidones. For the target compound, 3-(1-methylethoxy)phenol is converted to its divinyl ketone derivative, which undergoes aza-Michael addition with methylamine to form the piperidine skeleton.
Post-Cyclization Functionalization
Post-cyclization steps include N-methylation using methyl iodide and hydroxyl group introduction via Wittig reaction followed by acidic hydrolysis. This approach achieves an overall yield of 45–60%, though stereochemical control requires chiral auxiliary agents.
Stereochemical Control Methods
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 19–50 | High (≥95% de) | Moderate |
| Reductive Amination | 60–75 | Moderate (70% de) | High |
| Aza-Michael Addition | 45–60 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl and methylethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenyl halides, alkyl ethers.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Scientific Research Applications
4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it valuable for the development of new synthetic methodologies.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The target compound shares structural similarities with several piperidine derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Bioactivity
Aromatic Substituents
- 3-Hydroxyphenyl (Picenadol) : The hydroxyl group facilitates hydrogen bonding with opioid receptors, contributing to mixed agonist-antagonist activity .
- Phenyl-propionate ester (Alphaprodine) : Esterification increases metabolic stability, prolonging analgesic effects compared to ethers .
Alkyl Substituents
- 1,3-Dimethyl groups : Present in all listed compounds, these substituents restrict rotational freedom, stabilizing bioactive conformations. In Alphaprodine, this configuration enhances mu-opioid receptor affinity .
Stereochemical Considerations
- The rel-(3R,4S) configuration in the target compound contrasts with enantiomerically pure derivatives like (3S,4R)-Alphaprodine. Enantiopure forms often exhibit higher receptor selectivity, as seen in Paroxetine derivatives (), where stereochemistry dictates serotonin reuptake inhibition .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Alphaprodine HCl | Picenadol | trans-3,4-Dimethyl Analogue |
|---|---|---|---|---|
| Molecular Weight | 275.4 | 297.8 | 247.4 | 205.3 |
| LogP | ~3.5 | 2.8 | 4.2 | ~2.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Topological PSA | 30.5 Ų | 38.7 Ų | 23.5 Ų | 32.1 Ų |
Biological Activity
4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, commonly referred to as a piperidinol derivative, is a compound notable for its potential biological activity. Its molecular formula is , and it has a molar mass of 263.38 g/mol . This compound is part of a broader class of piperidine derivatives that have been studied for various pharmacological effects.
Pharmacological Properties
Research indicates that piperidinol derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have reported that certain piperidinol compounds possess significant antimicrobial properties, making them candidates for the development of new antibiotics .
- Anti-tuberculosis Activity : A notable study highlighted the anti-tuberculosis activity of piperidinol derivatives, suggesting their potential use in treating resistant strains of Mycobacterium tuberculosis .
The biological mechanisms through which 4-Piperidinol exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Piperidinol derivatives may inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms.
- Interaction with Receptors : These compounds may interact with neurotransmitter receptors in the central nervous system, influencing various physiological responses.
Study 1: Anti-tuberculosis Screening
In a study aimed at evaluating the anti-tuberculosis potential of piperidinol derivatives, researchers conducted direct screening against Mycobacterium tuberculosis. The results indicated that several compounds demonstrated promising activity, with one particular derivative showing effective inhibition at low concentrations. This suggests the feasibility of developing new therapeutic agents from piperidinol structures .
Study 2: Cardiac Activity Evaluation
Another investigation assessed the cardiovascular effects of related piperidine compounds in isolated rat and guinea pig hearts. The study found that certain derivatives produced significant inotropic and vasodilatory effects, indicating potential applications in treating heart conditions .
Table 1: Summary of Biological Activities of Piperidinol Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Piperidinol | Anti-tuberculosis | |
| Piperidine Derivative A | Inotropic Effects | |
| Piperidine Derivative B | Antimicrobial |
Table 2: Structural Characteristics
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| 4-Piperidinol | C16H25NO2 | 263.38 | 145340-44-9 |
Q & A
Q. What are the primary hazards associated with handling this compound, and what safety protocols should be implemented?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (H315), and eye irritation (H319) based on GHS classifications. Researchers must:
- Use full-body chemical suits, respiratory protection (e.g., NIOSH-approved P95 respirators), and eye/face shields .
- Ensure laboratory ventilation meets OSHA standards to minimize inhalation risks .
- Follow emergency protocols for spills: evacuate personnel, avoid dust generation, and use inert absorbents .
Q. How can the stereochemical configuration (3R,4S) be controlled during synthesis?
- Methodological Answer : Chiral resolution techniques, such as enantioselective catalysis or chiral auxiliary-mediated synthesis, are critical. For example, patents describe using (S)-1,3-dimethyl-4-piperidone as a precursor for stereospecific reactions, leveraging asymmetric hydrogenation or enzymatic resolution to isolate the (3R,4S)-rel- isomer .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for baseline separation of stereoisomers .
- NMR : H and C NMR can confirm substituent positions (e.g., 3-(1-methylethoxy)phenyl group) and stereochemistry via coupling constants .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, ~313.43 g/mol) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as piperidinol derivatives are prone to degradation under acidic conditions .
Advanced Research Questions
Q. How can researchers investigate potential NMDA receptor antagonism for neurological applications?
- Methodological Answer :
- Radioligand Binding Assays : Use H-MK-801 or H-CGP-39653 to assess competitive binding at the NR2B subunit, referencing structurally related piperidinol NMDA antagonists (e.g., Co 101244 hydrochloride) .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure inhibition of glutamate-induced currents .
Q. What strategies resolve contradictions in toxicity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct OECD Guideline 423-compliant acute toxicity tests in rodent models to establish LD values .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized piperidine derivatives) that may explain variability in toxicity reports .
Q. How does the compound’s reactivity change under varying pH conditions?
- Methodological Answer :
- Kinetic Stability Studies : Monitor degradation rates via UV-Vis spectroscopy (λ = 270 nm) in buffers (pH 2–12). Piperidinol derivatives typically hydrolyze under strongly acidic/basic conditions, forming phenolic byproducts .
- Computational Modeling : DFT calculations to predict protonation states and reactive sites at different pH levels .
Q. What environmental impact assessments are needed for disposal?
- Methodological Answer :
- PBT/vPvB Analysis : Evaluate bioaccumulation (log Kow) and biodegradability (OECD 301F test) .
- Soil Mobility Studies : Use column chromatography with humic acid to simulate adsorption/leaching potential .
Q. How to optimize synthetic yield while minimizing diastereomer formation?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with lipases to shift equilibrium toward the desired (3R,4S)-rel- isomer .
- DoE Optimization : Vary temperature, solvent polarity, and catalyst loading to identify ideal reaction conditions (e.g., 50°C in THF with 5 mol% catalyst) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
